
5-Bromo-2-(methylthio)pyrimidine
Overview
Description
5-Bromo-2-(methylthio)pyrimidine (CAS: 14001-67-3, molecular formula: C₅H₅BrN₂S) is a brominated pyrimidine derivative with a methylthio (-SMe) group at position 2. This compound is widely utilized as a synthetic intermediate in medicinal and organic chemistry due to the reactivity of its bromine and methylthio substituents. The bromine atom at position 5 facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methylthio group serves as a versatile handle for further derivatization via oxidation, alkylation, or nucleophilic displacement . Its applications include the synthesis of sulfinamide derivatives (e.g., (S)-N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methylene)-2-methylpropane-2-sulfinamide) and carboxamides, which are precursors to bioactive molecules .
Preparation Methods
Bromination of 2-(Methylthio)pyrimidine
The most direct route to 5-bromo-2-(methylthio)pyrimidine involves electrophilic bromination of 2-(methylthio)pyrimidine. This method leverages the electron-rich nature of the pyrimidine ring, where the methylthio group at the 2-position directs bromination to the 5-position via resonance and inductive effects .
Reaction Conditions and Optimization
In a typical procedure, 2-(methylthio)pyrimidine is dissolved in acetic acid or chloroform, and bromine is added dropwise at 0–25°C. The reaction proceeds via the formation of a bromonium ion intermediate, which is subsequently attacked by the pyrimidine ring at the para position relative to the methylthio group . Industrial adaptations employ continuous flow reactors to enhance mixing efficiency and temperature control, achieving yields exceeding 85% .
Key Parameters:
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Solvent : Acetic acid (polar protic) enhances bromine solubility and stabilizes intermediates.
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Temperature : Controlled exothermic reaction at ≤25°C minimizes side products (e.g., di-brominated derivatives).
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Purification : Recrystallization from ethanol/water mixtures yields >98% purity .
Nucleophilic Substitution on Halogenated Pyrimidines
An alternative approach involves substituting a halogen atom in a pre-brominated pyrimidine with a methylthio group. For example, 5-bromo-2-chloropyrimidine reacts with sodium methyl mercaptide (NaSMe) in dimethylformamide (DMF) at 60–80°C to replace the chlorine atom .
Mechanistic Insights
The reaction follows an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing bromine at the 5-position activates the 2-position for nucleophilic attack. The methylthio anion displaces the chloride, forming the desired product .
Industrial Refinements:
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Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate anion formation in biphasic systems.
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Yield : Optimized conditions achieve 89% yield with kilogram-scale feasibility .
Tandem Cyclization and Functionalization
While less common, constructing the pyrimidine ring with pre-installed substituents offers a convergent synthesis pathway. For instance, cyclocondensation of thiourea derivatives with β-diketones introduces the methylthio group during ring formation, followed by bromination .
Case Study:
A thiourea derivative reacts with acetylacetone under acidic conditions to form 2-(methylthio)pyrimidine-4,6-diol. Subsequent bromination at the 5-position using phosphorus oxybromide (POBr3) yields the target compound . However, this method suffers from lower yields (∼65%) due to competing oxidation of the methylthio group .
Comparative Analysis of Methods
Key Observations :
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Direct bromination is preferred for its simplicity and high yield but requires careful handling of toxic bromine.
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Nucleophilic substitution offers regioselectivity advantages but depends on the availability of halogenated precursors.
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Tandem cyclization is limited by side reactions and lower efficiency.
Industrial-Scale Considerations
Large-scale production prioritizes safety and cost-effectiveness. Continuous flow systems for bromination reduce hazardous bromine storage and improve heat dissipation . Additionally, in situ generation of sodium methyl mercaptide from methanol and hydrogen sulfide mitigates handling risks .
Mechanistic Challenges and Solutions
A critical challenge in these syntheses is avoiding over-bromination or sulfoxide formation. For instance, the methylthio group can oxidize to sulfoxide under harsh conditions, necessitating inert atmospheres or antioxidant additives . Furthermore, SNAr reactions require precise control of electron-withdrawing groups to ensure correct regioselectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
5-Bromo-2-(methylthio)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, especially those targeting viral infections and cancer. Its structural properties facilitate the formation of complex molecules that exhibit biological activity.
Case Study: Antiviral Agents
Research has demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this pyrimidine derivative have shown efficacy against viruses such as human cytomegalovirus and herpes simplex virus type-1 .
Agricultural Chemistry
Agrochemical Formulation:
In agriculture, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has made it a valuable compound in agrochemical research.
Case Study: Herbicide Development
Studies indicate that formulations containing this compound can significantly inhibit weed growth while being safe for crops, thus improving agricultural productivity .
Biochemical Research
Enzyme Inhibition Studies:
This compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to interact with various enzymes allows researchers to explore its potential as an inhibitor or activator in biochemical reactions.
Case Study: Glycogen Phosphorylase Inhibition
Research involving this compound derivatives has revealed their potential as inhibitors of glycogen phosphorylase, an enzyme critical for glucose metabolism. These findings suggest implications for treating conditions like type 2 diabetes .
Material Science
Development of Novel Materials:
The compound is also explored in material science for creating novel materials with specific chemical properties. Its unique structure enables the development of polymers and coatings that require enhanced performance characteristics.
Analytical Chemistry
Standard in Analytical Methods:
In analytical chemistry, this compound is used as a standard for detecting and quantifying similar compounds. Its reliability in various analytical techniques aids researchers in accurate measurements.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylthio)pyrimidine is primarily related to its ability to undergo substitution reactions, which allows it to interact with various biological targets. The bromine atom and the methylthio group provide sites for chemical modifications, enabling the compound to bind to specific enzymes or receptors . This binding can inhibit or modulate the activity of these targets, leading to therapeutic effects in the case of drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Halogen-Substituted Analogues
5-Bromo-2-chloropyrimidin-4-amine (CAS: Not specified in evidence)
- Structure : Bromine at position 5, chlorine at position 2, and an amine at position 3.
- Synthesis: Prepared via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride in HCl .
- Reactivity : The chlorine atom is less reactive than methylthio in nucleophilic substitutions. The amine group enables hydrogen bonding, forming dimeric crystal structures via N–H···N interactions, which influence its solubility and melting point (460–461 K) .
- Applications : Primarily used in crystallography studies due to its planar pyrimidine ring and supramolecular networks .
5-Bromo-2,4-dimethoxypyrimidine (CAS: 56686-16-9)
- Structure : Methoxy (-OMe) groups at positions 2 and 4.
- Electronic Effects : Methoxy groups are electron-donating, deactivating the pyrimidine ring toward electrophilic substitution. This contrasts with the electron-withdrawing nature of the methylthio group in 5-bromo-2-(methylthio)pyrimidine.
- Applications : Used in nucleoside analog synthesis, where the methoxy groups protect reactive sites during functionalization .
Alkyl/Aryl-Substituted Analogues
5-Bromo-2-methylpyrimidine (CAS: 7752-78-5)
- Structure : Methyl group at position 2.
- Reactivity : The methyl group is inert compared to methylthio, limiting its utility in further substitutions. However, its simplicity makes it a model compound for studying steric effects in pyrimidine chemistry .
- Physical Properties : Lower molecular weight (173.01 g/mol) and higher volatility compared to this compound .
5-Bromo-2-(p-tolyloxy)pyrimidine (CAS: 887430-90-2)
- Structure : Bulky p-tolyloxy group at position 2.
- Reactivity : The aryloxy group hinders nucleophilic attacks at position 2 but enhances stability under acidic conditions.
- Applications : Explored in agrochemical research due to its lipophilic nature .
Heterocyclic and Functionalized Analogues
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine
- Structure : Azetidine (a 4-membered nitrogen heterocycle) at position 2 with difluoro substituents.
- The fluorine atoms increase lipophilicity, enhancing blood-brain barrier penetration in drug candidates .
- Applications : Investigated in CNS-targeted therapeutics .
This compound-4-carboxylic acid (CAS: 50593-92-5)
- Structure : Carboxylic acid at position 4.
- Reactivity : The carboxylic acid enables salt formation and conjugation with amines or alcohols, expanding its utility in peptide-mimetic drug design .
- Comparison : Unlike the parent compound, this derivative participates in acid-base reactions, broadening its applicability in pH-sensitive formulations .
Biological Activity
5-Bromo-2-(methylthio)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.
This compound has the molecular formula and a molecular weight of 249.09 g/mol. The compound features a bromine atom and a methylthio group attached to a pyrimidine ring, which contributes to its unique reactivity and potential applications in drug development .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound can act as an inhibitor for specific kinases, which are crucial in cell signaling pathways. This property is significant in the development of anticancer agents .
- Nucleophilic Displacement Reactions : The bromine atom in the compound can undergo nucleophilic substitution, allowing it to react with various nucleophiles, which may enhance its biological activity.
- Interaction with Biological Macromolecules : Preliminary studies suggest that this compound may interact with proteins through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that certain pyrimidine derivatives showed enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were notably lower than those for standard chemotherapeutic agents like etoposide .
- Another investigation highlighted the potential of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one as a lead compound for developing new anticancer drugs, showcasing promising results in inhibiting tumor growth in vitro.
Antimicrobial Activity
Pyrimidine compounds, including this compound, have been reported to possess antimicrobial properties. Studies have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects. For example, certain derivatives have been evaluated for anti-Alzheimer's activity, showing promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease treatment .
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activities of this compound:
Study | Biological Activity | Cell Lines/Organisms | IC50 Values |
---|---|---|---|
Sabita et al. (2024) | Anticancer | SiHa, A549, MCF-7 | Varied (specific values not provided) |
Jame et al. (2024) | Cytotoxicity | HepG2, HCT-116 | Up to 65% at 250 μM |
Almehizia et al. (2024) | Neuroprotective | AChE/BChE inhibition | AChE: 20.15 ± 0.44 µM; BChE: 36.42 ± 0.73 µM |
Q & A
Basic Questions
Q. What are the recommended synthetic methods for 5-Bromo-2-(methylthio)pyrimidine, and how is the product characterized?
Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or cyclization reactions. Key methods include:
- Nucleophilic Substitution : Reacting 5-bromo-2-chloropyrimidine with sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF) under reflux .
- Cyclization with Hydrazine : Condensation of 5-bromo-2-hydrazinopyrimidine with α,β-unsaturated ketones in acetic acid with catalytic H₂SO₄, followed by cyclization .
Characterization Techniques :
- NMR Spectroscopy : Confirms substitution patterns (e.g., δ ~2.5 ppm for SMe protons) .
- Mass Spectrometry (MS) : Validates molecular weight (MW = 205.08 g/mol) .
- X-ray Crystallography : Resolves 3D structure (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .
Table 1: Synthetic Routes
Method | Reagents/Conditions | Characterization Techniques | Reference |
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Nucleophilic Substitution | NaSMe, DMF, reflux, 4–6 h | NMR, X-ray | |
Cyclization | Acetic acid, H₂SO₄, 100°C, 4 h | NMR, MS |
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Determines exact mass (e.g., m/z 205.08 for C₅H₅BrN₂S) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch ~550 cm⁻¹, C=S stretch ~650 cm⁻¹) .
- HPLC with UV Detection : Quantifies purity (>95% by area normalization) .
- Single-Crystal X-ray Diffraction : Validates molecular geometry and packing (e.g., unit cell parameters a = 10.18 Å, b = 17.62 Å, c = 10.18 Å) .
Q. How should this compound be stored to maintain stability, and what are the signs of degradation?
Answer:
- Storage Conditions :
- Degradation Signs :
Table 2: Stability Recommendations
Source | Temperature | Humidity Control | Container | Reference |
---|---|---|---|---|
Lab A | –20°C | Desiccant | Sealed glass vial | |
Lab B | RT | Dry atmosphere | Amber plastic vial |
Advanced Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR shifts or mass spectral fragmentation) observed in derivatives of this compound?
Answer:
- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, 2D-COSY, and HSQC to resolve overlapping signals .
- Computational Validation : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data (e.g., RMSD < 0.3 ppm) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track fragmentation pathways in MS .
Q. What are the key considerations for designing cross-coupling reactions involving this compound?
Answer:
- Leaving Group Reactivity : The methylthio (–SMe) group is less reactive than chloro (–Cl) in Suzuki-Miyaura couplings but can undergo Ullmann-type couplings with Cu catalysts .
- Protecting Groups : Use Boc or acetyl groups to block reactive sites during functionalization .
- Catalyst Selection : Pd(PPh₃)₄ for bromine substitution; CuI for sulfur-mediated couplings .
Table 3: Reaction Optimization
Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |
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Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 72 | |
Ullmann Coupling | CuI, 1,10-phen | DMSO | 65 |
Q. What strategies optimize the crystallization of this compound for structural elucidation?
Answer:
- Solvent Selection : Use ethanol-DMF (3:1 v/v) for slow evaporation to grow diffraction-quality crystals .
- Temperature Gradients : Gradual cooling from 50°C to RT over 48 h reduces lattice defects .
- Seeding : Introduce microcrystals to nucleate growth in supersaturated solutions .
Q. How do computational models enhance the understanding of this compound's reactivity and interactions?
Answer:
- DFT Studies : Predict electrophilic regions (e.g., C5-Br as the most reactive site for substitution) .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) to guide drug design .
- MD Simulations : Analyze solvent interactions to optimize reaction conditions .
Key Reference :
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSPLBDSJLPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406231 | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-67-3 | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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